molecular formula C21H20O7 B15339388 (9S)-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

(9S)-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B15339388
M. Wt: 384.4 g/mol
InChI Key: FCGIQQFXNIJXMK-AVVMVFNYSA-N
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Description

7-Deoxy Daunorubicinol Aglycone (Mixture of Diastereomers) is a metabolite of daunorubicin, an anthracycline antibiotic used primarily in cancer treatment. The compound retains the core structure responsible for its interaction with biological systems but lacks the glycosidic linkage found in the complete molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deoxy Daunorubicinol Aglycone involves the chemical modification of daunorubicin. The process typically includes the removal of the glycosidic linkage to yield the aglycone form. Specific reaction conditions and reagents used in the synthesis are not widely documented in public literature .

Industrial Production Methods: Industrial production methods for 7-Deoxy Daunorubicinol Aglycone are not extensively detailed in available sources. it is likely that the production involves large-scale chemical synthesis techniques similar to those used for other anthracycline derivatives .

Chemical Reactions Analysis

Types of Reactions: 7-Deoxy Daunorubicinol Aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired modification and the target application .

Major Products Formed: The major products formed from these reactions include various derivatives of the aglycone, which may have different biological activities and properties .

Scientific Research Applications

7-Deoxy Daunorubicinol Aglycone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the metabolism and pharmacokinetics of daunorubicin and its derivatives. Additionally, it serves as a reference material in analytical chemistry and is used in the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 7-Deoxy Daunorubicinol Aglycone involves its interaction with DNA. Similar to daunorubicin, it forms complexes with DNA by intercalating between base pairs. This interaction inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, leading to cell death .

Comparison with Similar Compounds

  • Daunorubicin
  • Doxorubicin
  • Epirubicin
  • Idarubicin

Comparison: 7-Deoxy Daunorubicinol Aglycone is unique due to its lack of glycosidic linkage, which differentiates it from other anthracyclines like daunorubicin and doxorubicin. This structural difference affects its pharmacokinetics and biological activity, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

(9S)-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C21H20O7/c1-9(22)21(27)7-6-10-12(8-21)19(25)15-16(17(10)23)20(26)14-11(18(15)24)4-3-5-13(14)28-2/h3-5,9,22-23,25,27H,6-8H2,1-2H3/t9?,21-/m0/s1

InChI Key

FCGIQQFXNIJXMK-AVVMVFNYSA-N

Isomeric SMILES

CC([C@@]1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O

Canonical SMILES

CC(C1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O

Origin of Product

United States

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